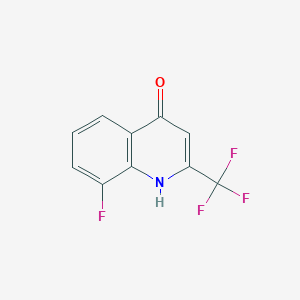

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

8-fluoro-2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFKMXKVHWMPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371999 | |

| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-31-1 | |

| Record name | 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31009-31-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents, and the strategic incorporation of fluorine and trifluoromethyl groups can profoundly enhance a molecule's pharmacological profile. The trifluoromethyl group often improves metabolic stability and lipophilicity, while the fluorine atom can modulate electronic properties and binding interactions, making this compound an attractive candidate for the development of novel therapeutic agents, particularly in oncology and infectious diseases.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 31009-31-1 | [2][3] |

| Molecular Formula | C₁₀H₅F₄NO | [2][3] |

| Molecular Weight | 231.15 g/mol | [3] |

| Appearance | White to off-white powder or crystals | [4] |

| Melting Point | 110-115 °C | [5] |

| pKa (Predicted) | 6.40 ± 0.40 | Chemicalize |

| Storage | Inert atmosphere, room temperature | [4] |

Structural and Spectroscopic Characterization

The structural elucidation of this compound is crucial for confirming its identity and purity. This is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. Based on analogs such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the aromatic protons are expected to appear in the range of 7.0-8.5 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JCF). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. For a similar compound, 8-fluoro-2,3-dimethylquinolin-4-yl benzoate, carbon signals appear over a wide range, with the carbon bearing the fluorine atom showing a significant C-F coupling constant.[7]

-

¹⁹F NMR: Fluorine NMR is essential for characterizing fluorinated compounds. Two distinct signals are expected: one for the fluorine atom on the quinoline ring and another for the trifluoromethyl group. The chemical shifts will be indicative of their electronic environments. The trifluoromethyl group typically appears around -60 to -70 ppm relative to CFCl₃.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to its exact mass, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3200-3600 cm⁻¹), C=C and C=N stretching vibrations of the quinoline ring (around 1500-1650 cm⁻¹), and strong C-F stretching vibrations (around 1000-1350 cm⁻¹).

Tautomerism

It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone form. This equilibrium can be influenced by the solvent and the electronic nature of the substituents. For this compound, both the enol (4-hydroxy) and keto (4-oxo) forms may be present.

Caption: Tautomeric equilibrium of this compound.

Key Physicochemical Parameters for Drug Development

Acidity (pKa)

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. The predicted pKa of 6.40 for this compound suggests that the hydroxyl group is weakly acidic. This implies that the compound will be predominantly in its neutral form at physiological pH (7.4), which can favor membrane permeability.

Solubility

Melting Point and Thermal Stability

The melting point of 110-115 °C indicates that the compound is a solid at room temperature.[5] Differential Scanning Calorimetry (DSC) is the standard technique to precisely determine the melting point and assess the thermal stability and purity of the compound. A sharp melting endotherm in a DSC thermogram is indicative of a highly crystalline and pure material.

Biological Context and Potential Mechanism of Action

Fluorinated quinolines have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[1][9] Several quinoline derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process in cell division.[9]

Given the structural features of this compound, a plausible mechanism of action to investigate would be its interaction with the tubulin-microtubule system. Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Postulated mechanism of action via tubulin polymerization inhibition.

Experimental Protocols

The following are detailed, step-by-step methodologies for the characterization of this compound.

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a self-validating system for determining the thermodynamic solubility of the compound.

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

-

Seal the vial and place it in a shaking incubator at 25°C for 24 hours to ensure equilibrium is reached.

-

-

Sample Collection and Processing:

-

After 24 hours, visually confirm the presence of undissolved solid.

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the same buffer at known concentrations.

-

Analyze the collected supernatant and the standard solutions by a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Construct a calibration curve from the standard solutions and determine the concentration of the compound in the supernatant, which represents its solubility.

-

Caption: Workflow for the shake-flask solubility assay.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and assess the purity of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Set the instrument to heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

-

Data Acquisition and Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic transition.

-

The heat of fusion is calculated by integrating the area under the melting peak.

-

The sharpness of the peak provides an indication of the sample's purity.

-

Caption: Workflow for Differential Scanning Calorimetry analysis.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as a warning for causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Standard laboratory safety procedures should be followed, including working in a well-ventilated area.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, including its predicted pKa and likely low aqueous solubility, provide a foundation for designing formulation and delivery strategies. The experimental protocols outlined in this guide offer a robust framework for its comprehensive characterization. Further investigation into its specific biological targets and mechanism of action is warranted to fully realize its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 31009-31-1 [sigmaaldrich.com]

- 4. This compound | 31009-31-1 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. colorado.edu [colorado.edu]

- 9. globalresearchonline.net [globalresearchonline.net]

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline molecular weight and formula

An In-Depth Technical Guide to 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

Prepared for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a versatile fluorinated quinoline derivative. As a key building block in medicinal chemistry and materials science, understanding its properties, synthesis, and handling is crucial for its effective application. This document synthesizes available data to offer field-proven insights and methodologies.

Core Physicochemical & Structural Properties

This compound, also known by its IUPAC name 8-fluoro-2-(trifluoromethyl)quinolin-4-ol, is a heterocyclic aromatic compound.[1][2] The molecule's structure is characterized by a quinoline core functionalized with three distinct groups that dictate its chemical behavior and utility: a fluorine atom at position 8, a hydroxyl group at position 4 (allowing for keto-enol tautomerism), and a trifluoromethyl group at position 2. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the quinoline ring system and enhances properties like lipophilicity and metabolic stability, making it an attractive feature in drug design.[3]

Quantitative data and key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 31009-31-1 | [3][4][5][6] |

| Molecular Formula | C₁₀H₅F₄NO | [3][4][7][8] |

| Molecular Weight | 231.15 g/mol | [2][3][5][6][8] |

| Physical Appearance | White to off-white powder or crystals | [5][6][9] |

| Melting Point | 108-117 °C | [3] |

| Purity | Typically ≥98% (by HPLC) | [3][5][9] |

| InChI Key | UQFKMXKVHWMPPC-UHFFFAOYSA-N | [5][9] |

Synthesis and Purification Workflow

While specific peer-reviewed synthetic procedures for this compound are not extensively published, a highly plausible and efficient route can be derived from established quinoline synthesis methodologies, such as the Conrad-Limpach reaction. The logical approach involves the condensation of a substituted aniline with a β-ketoester, followed by thermal cyclization.

The proposed synthesis begins with 2-fluoroaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate. The initial step is a condensation reaction to form an enamine intermediate. The subsequent step involves high-temperature cyclization to form the quinoline ring system. The use of a high-boiling point solvent and a Dean-Stark apparatus is a common strategy in related syntheses to drive the reaction to completion by removing water.[10]

Proposed Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-fluoroaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.1 eq.), and a suitable solvent such as toluene or Dowtherm A.

-

Condensation: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 eq.). Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.

-

Cyclization: Once water evolution ceases, increase the temperature (if using a high-boiling solvent like Dowtherm A, heat to ~250 °C) to induce thermal cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration. If not, dilute the mixture with a non-polar solvent (e.g., hexanes) to induce precipitation.

-

Purification: Wash the crude solid with a cold, non-polar solvent to remove residual high-boiling solvent and impurities. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification via column chromatography on silica gel can be performed.[10]

The causality for this experimental design lies in leveraging the nucleophilicity of the aniline amine and the electrophilicity of the ketoester carbonyls. The acid catalyst protonates the carbonyl, activating it for nucleophilic attack, while the high temperature provides the necessary activation energy for the intramolecular cyclization, which is an endergonic process.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR: The proton NMR spectrum should show distinct aromatic signals corresponding to the protons on the quinoline core. The signals will exhibit coupling patterns (doublets, triplets, doublet of doublets) characteristic of the substitution pattern. The hydroxyl proton at position 4 may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR will display ten unique signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct signals are expected: a singlet corresponding to the trifluoromethyl (CF₃) group and another singlet for the fluorine atom at the C8 position.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight (231.15). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₁₀H₅F₄NO).

-

Infrared (IR) Spectroscopy: The IR spectrum will feature a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C=C and C=N stretching vibrations from the aromatic quinoline system will appear in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the 1350-1100 cm⁻¹ range.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable intermediate and scaffold in several high-value research areas.[3] The quinoline core is a well-established pharmacophore, and the specific substitutions on this molecule enhance its potential.

-

Pharmaceutical Development: This compound is a key intermediate for synthesizing more complex molecules with potential therapeutic activity. It is particularly valuable in the development of novel anti-infective (antimicrobial, antifungal, antiviral) and anti-inflammatory agents.[3][11] The broader class of 8-hydroxyquinolines are known to possess a wide range of biological activities, including anticancer and neuroprotective effects, often linked to their ability to chelate metal ions.[12][13]

-

Fluorescent Probes: The inherent fluorescence of the quinoline system, modulated by the fluorine substituents, makes this compound an excellent candidate for developing fluorescent probes for biological imaging. These probes can be used to visualize cellular processes or detect specific metal ions.[12]

-

Agrochemicals: Similar to its use in pharmaceuticals, this molecule serves as a building block for potent fungicides and herbicides, contributing to crop protection.[11]

-

Materials Science: The compound's chemical stability and reactivity allow for its incorporation into advanced materials, such as specialized coatings that require high chemical resistance and durability.[3]

Caption: Key application areas derived from the this compound scaffold.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of the compound.

-

Storage: The compound should be stored under an inert atmosphere at room temperature or refrigerated (0-8 °C) for long-term stability.[3][5][9] It should be kept in a tightly sealed container to protect it from moisture and light.

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14][15] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[15][16] Avoid formation of dust.[14] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[14][15]

GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

This compound is classified as an irritant.[2] Standard precautionary measures for handling irritating chemicals should be strictly followed.

Conclusion

This compound is a highly functionalized building block with significant potential across multiple scientific disciplines. Its unique combination of a quinoline core, a trifluoromethyl group, and fluorine and hydroxyl substituents provides a powerful platform for the development of novel pharmaceuticals, advanced materials, and diagnostic tools. A thorough understanding of its chemical properties, a robust synthetic strategy, and strict adherence to safety protocols are the cornerstones for unlocking its full research and development potential.

References

- 1. This compound | 31009-31-1 [chemicalbook.com]

- 2. This compound CAS#: 31009-31-1 [amp.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 31009-31-1 [sigmaaldrich.com]

- 6. This compound | 31009-31-1 [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound [oakwoodchemical.com]

- 9. This compound | 31009-31-1 [sigmaaldrich.com]

- 10. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. scispace.com [scispace.com]

- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. echemi.com [echemi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a robust characterization of this molecule of interest. While experimental data for this specific compound is not widely available, this guide leverages spectral data from analogous structures and computational predictions to provide a scientifically grounded interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction to this compound

This compound (CAS Number: 31009-31-1; Molecular Formula: C₁₀H₅F₄NO; Molecular Weight: 231.15 g/mol ) is a fluorinated quinoline derivative with significant potential in medicinal chemistry and materials science.[1] The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of many therapeutic agents. The strategic placement of a fluorine atom at the 8-position and a trifluoromethyl group at the 2-position is anticipated to modulate the compound's lipophilicity, metabolic stability, and biological activity. Understanding its structural features through spectroscopic analysis is paramount for its development and application.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the fluorine atom, and the trifluoromethyl group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.0-7.2 | s | - |

| H-5 | ~7.8-8.0 | d | J ≈ 8-9 Hz |

| H-6 | ~7.4-7.6 | t | J ≈ 8-9 Hz |

| H-7 | ~7.6-7.8 | d | J ≈ 8-9 Hz |

| OH | >10 | br s | - |

Causality Behind Predictions:

-

H-3: This proton is a singlet as it has no adjacent proton neighbors. Its chemical shift is in the aromatic region.

-

Aromatic Protons (H-5, H-6, H-7): These protons on the benzo-ring will exhibit splitting patterns typical of a substituted aromatic system. The electron-withdrawing fluorine at C-8 will influence their chemical shifts.

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet and significantly downfield due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached functional groups, particularly the fluorine and trifluoromethyl groups, which will also introduce carbon-fluorine couplings.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | ~145-150 | q | ²JCF ≈ 35-40 Hz |

| C-3 | ~110-115 | s | - |

| C-4 | ~170-175 | s | - |

| C-4a | ~120-125 | s | - |

| C-5 | ~125-130 | d | JCF ≈ 3-5 Hz |

| C-6 | ~120-125 | s | - |

| C-7 | ~115-120 | d | JCF ≈ 8-10 Hz |

| C-8 | ~155-160 | d | ¹JCF ≈ 250-260 Hz |

| C-8a | ~140-145 | d | JCF ≈ 10-15 Hz |

| CF₃ | ~120-125 | q | ¹JCF ≈ 270-280 Hz |

Causality Behind Predictions:

-

C-F Couplings: The carbon directly bonded to the fluorine (C-8) and the trifluoromethyl group will show large one-bond coupling constants (¹JCF). Carbons that are two or three bonds away will exhibit smaller couplings.[2]

-

Quartets: The carbon of the trifluoromethyl group (CF₃) and the carbon to which it is attached (C-2) will appear as quartets due to coupling with the three fluorine atoms.[3]

-

Chemical Shifts: The electron-withdrawing nature of the substituents will generally lead to downfield shifts for the carbons they are attached to.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for characterizing fluorinated compounds. Two distinct signals are expected for this molecule.

Predicted ¹⁹F NMR Data

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (at C-8) | -110 to -130 | s |

| CF₃ (at C-2) | -60 to -70 | s |

Causality Behind Predictions:

-

The chemical shifts are highly dependent on the electronic environment. Aromatic fluorides typically resonate in the -110 to -130 ppm range, while trifluoromethyl groups on aromatic rings are found further upfield around -60 to -70 ppm.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1620-1580 | C=C and C=N | Ring Stretching |

| 1350-1150 | C-F (Aromatic) | Stretching |

| 1300-1100 | C-F (CF₃) | Symmetric and Asymmetric Stretching |

| 1250-1200 | C-O | Stretching |

Causality Behind Predictions:

-

O-H Stretch: The broad absorption between 3400-3200 cm⁻¹ is a hallmark of a hydroxyl group involved in hydrogen bonding.[6]

-

Aromatic C-H Stretch: The peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[7]

-

C-F Stretches: Strong absorptions in the 1350-1100 cm⁻¹ region are expected due to the highly polar C-F bonds of both the aromatic fluorine and the trifluoromethyl group.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 232.04 | [M+H]⁺ |

Predicted Fragmentation Pattern (Tandem MS/MS of [M+H]⁺): Under collision-induced dissociation, the molecule is expected to undergo characteristic fragmentations.

-

Loss of CO: A neutral loss of 28 Da (carbon monoxide) from the 4-hydroxyquinoline core is a common fragmentation pathway for such structures.[10]

-

Loss of HF: Elimination of hydrogen fluoride (20 Da) is possible.

-

Loss of CF₃: Loss of the trifluoromethyl radical (69 Da) can also occur.[11]

Experimental Protocols

To obtain high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the OH proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to encompass a range of -2 to 16 ppm.

-

Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum.

-

Set the spectral width to cover a range of -50 to -150 ppm.

-

Use an appropriate reference standard, such as CFCl₃ (0 ppm).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal).

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation for positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data.

-

Visualization of Workflows

General Spectroscopic Analysis Workflow

Caption: Workflow for the complete spectroscopic characterization.

NMR Data Interpretation Logic

Caption: Logic flow for NMR-based structure elucidation.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spec data for this compound. By grounding these predictions in the established principles of spectroscopy and data from analogous compounds, this document serves as an essential reference for researchers. The provided protocols and workflows offer a standardized approach to obtaining and interpreting high-quality spectral data, ensuring scientific integrity and trustworthiness in the characterization of this and other novel chemical entities.

References

- 1. chempap.org [chempap.org]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. biophysics.org [biophysics.org]

- 5. 19F [nmr.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

The Biological Versatility of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Strategic Advantage of Fluorine in Quinoline Scaffolds

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides a versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties. The deliberate incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy in drug design, significantly enhancing the biological activity and pharmacokinetic profiles of quinoline derivatives.[1][] Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[3][4]

Mechanism of Action

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of topoisomerase II , an essential enzyme involved in DNA replication and repair.[5] By stabilizing the enzyme-DNA complex, these compounds lead to double-strand breaks in DNA, ultimately triggering apoptosis.[5]

Furthermore, certain fluorinated quinolines act as tyrosine kinase inhibitors , targeting key signaling pathways involved in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][6] Inhibition of these pathways can disrupt tumor angiogenesis, cell proliferation, and survival.[6] Some derivatives have also been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like NOXA and by causing cell cycle arrest, often in the G2/M or S phase.[7][8][9] The induction of reactive oxygen species (ROS) is another mechanism by which these compounds can exert their cytotoxic effects.[3]

Below is a diagram illustrating the signaling pathways commonly targeted by fluorinated quinoline derivatives in cancer cells.

Caption: Targeted pathways of fluorinated quinolines in cancer.

Structure-Activity Relationship (SAR)

The anticancer potency of fluorinated quinolines is highly dependent on their substitution patterns.[5] Key SAR insights include:

-

Position 1: Substitution at the N-1 position, for instance with a cyclopropyl group, can enhance antiproliferative activity and favor the inhibition of topoisomerase II over bacterial DNA gyrase.[5]

-

Position 6: The presence of a fluorine atom at the C-6 position has been shown to increase activity against mammalian topoisomerase II.[5]

-

Position 7: Modifications at this position can significantly influence the lipophilicity and cytotoxic activity of the compounds.[5]

-

Fluorine Substitution on Appended Rings: The position and number of fluorine atoms on phenyl rings attached to the quinoline core can dramatically alter anticancer activity. For example, in a series of novel fluorinated quinoline analogues, a meta,para-disubstituted difluoro compound showed improved potency against triple-negative breast cancer cells compared to mono-fluorinated or ortho,para-disubstituted analogues.[3]

Quantitative Data

The following table summarizes the in vitro anticancer activity of selected fluorinated quinoline derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | 6-(3-fluorophenyl) | MDA-MB-468 | ~4 | [3] |

| 6b | 6-(4-fluorophenyl) | MDA-MB-468 | ~5 | [3] |

| 6d | 6-(3,4-difluorophenyl) | MDA-MB-468 | ~2.5 | [3] |

| 6f | 6-(4-(benzyloxy)phenyl) | MDA-MB-468 | ~2 | [3] |

| 12c | Combretastatin A-4 analogue | MCF-7 | 0.010 | [9] |

| 12c | Combretastatin A-4 analogue | HL-60 | 0.012 | [9] |

| 12c | Combretastatin A-4 analogue | HCT-116 | 0.042 | [9] |

| 12c | Combretastatin A-4 analogue | HeLa | 0.035 | [9] |

| 6MN-4-AQ | 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 | 2-16 | [7] |

| 6MN-4-AQ | 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | MIA PaCa-2 | 2-16 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[14] Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the fluorinated quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10][15]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10][14]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: A Modern Take on a Classic Scaffold

The discovery of nalidixic acid, a quinolone, laid the groundwork for a major class of antibiotics. The subsequent introduction of a fluorine atom at the C-6 position gave rise to the highly successful fluoroquinolones, which exhibit broad-spectrum antibacterial activity.[][16] More recently, the antifungal properties of fluorinated quinolines have also garnered significant interest.[17][18]

Antibacterial Mechanism of Action

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[][19] These enzymes are crucial for DNA replication, repair, and recombination.[] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[] By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to the accumulation of double-strand breaks and subsequent cell death.[19]

Antifungal Mechanism of Action

The antifungal mechanisms of fluorinated quinolines are less universally defined than their antibacterial counterparts but are an active area of research. Some studies suggest that these compounds may disrupt the integrity of the fungal cell membrane, leading to increased permeability and the release of cellular contents.[20][21] Another proposed mechanism for some derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for fungal cell growth and proliferation.[1] Combination therapies, for instance with fluconazole, have also shown to be effective by inducing the accumulation of ROS and causing mitochondrial dysfunction in fungi like Candida albicans.[3]

Quantitative Data

The following table presents the minimum inhibitory concentration (MIC) values for selected fluorinated quinoline derivatives against various fungal pathogens.

| Compound ID | Fungal Species | MIC (µg/mL) | Reference |

| 7a-h (range) | Cryptococcus neoformans | 15.6 - 250 | [22] |

| 7a-h (range) | Candida albicans | 62.5 - >250 | [22] |

| Ac12 | Sclerotinia sclerotiorum | EC50: 0.52 | [20] |

| Ac12 | Botrytis cinerea | EC50: 0.50 | [20] |

| BTA3 | Candida albicans | 64 | [23] |

| BTA3 | Candida parapsilosis | 32 | [23] |

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[24][25]

Principle: A standardized inoculum of a fungal species is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[25]

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the fluorinated quinoline derivative in a 96-well microtiter plate.[24]

-

Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.[24][26]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free growth control and a sterile control.[27]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours).[27]

-

MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.[25]

Caption: Workflow for the broth microdilution assay.

Antiviral and Antimalarial Activities: Expanding the Therapeutic Reach

The therapeutic utility of fluorinated quinolines extends to the treatment of viral and parasitic diseases.

Antiviral Activity

Quinoline derivatives have shown activity against a range of viruses, including Dengue virus, Zika virus, and HIV.[28][29][30] The mechanisms of action can be diverse. For some derivatives, the antiviral effect is related to the inhibition of viral entry into host cells, potentially by interfering with membrane fusion.[29] In the context of HIV, certain quinolone derivatives have been shown to inhibit viral replication at the transcriptional level by interfering with the Tat-TAR interaction.[24][28] Some fluorinated quinolines have also been investigated as inhibitors of influenza neuraminidase, an enzyme crucial for the release of new virus particles from infected cells.[31]

Experimental Protocol: Plaque Reduction Assay The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effects of a virus.[10][32]

Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The formation of plaques (areas of cell death) is quantified to determine the compound's antiviral efficacy.[33]

Step-by-Step Methodology:

-

Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

-

Virus-Compound Incubation: Incubate a known amount of virus with serial dilutions of the fluorinated quinoline derivative.

-

Infection: Add the virus-compound mixture to the cell monolayers and allow for viral adsorption.

-

Overlay: Add a semi-solid overlay (e.g., agarose) to restrict viral spread to adjacent cells.[10]

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[34]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (the concentration of the compound that reduces plaque formation by 50%).

Antimalarial Activity

The quinoline scaffold is central to many antimalarial drugs, including chloroquine. Fluorinated quinolines have also been investigated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[17][35] While the precise mechanism for all fluorinated derivatives is not fully elucidated, it is believed that, similar to other quinoline antimalarials, they may interfere with the detoxification of heme in the parasite's food vacuole. It has also been proposed that they may inhibit the parasite's DNA gyrase.[17][35]

Experimental Protocol: SYBR Green I-based Assay The SYBR Green I-based assay is a fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[5][12]

Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[36] The fluorescence intensity is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Step-by-Step Methodology:

-

Parasite Culture: Culture P. falciparum in human erythrocytes.

-

Drug Treatment: Add serial dilutions of the fluorinated quinoline derivative to the parasite cultures in a 96-well plate.

-

Incubation: Incubate the plates for 48-72 hours under appropriate conditions.[26]

-

Lysis and Staining: Lyse the erythrocytes and add SYBR Green I dye to each well.[12]

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation of ~485 nm and an emission of ~530 nm.[26]

-

Data Analysis: Determine the IC50 value by plotting the fluorescence intensity against the drug concentration.

Pharmacokinetics and Toxicity (ADME/Tox): Considerations for Drug Development

The incorporation of fluorine can significantly improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoline derivatives.[11] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of the compound.[37] It can also modulate lipophilicity, which in turn affects membrane permeability and oral bioavailability.[11][37] However, it is crucial to evaluate the toxicity profile of these compounds. While some studies on quinoline derivatives have classified them as low-toxic, a thorough toxicological assessment is essential for any new drug candidate.[29] In vivo toxicity studies in animal models, such as zebrafish embryos or rodents, are critical for determining the therapeutic window and potential side effects.[25][38]

Synthesis of Fluorinated Quinoline Derivatives: A Brief Overview

Several synthetic routes are employed for the preparation of fluorinated quinoline derivatives. A common approach involves the use of fluorinated anilines as starting materials in classic quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also frequently used to introduce fluorinated aryl groups onto a pre-formed quinoline core.[28]

Conclusion and Future Perspectives

Fluorinated quinoline derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and antimalarial agents underscores the value of the quinoline scaffold and the strategic use of fluorine in drug design. Future research will likely focus on the development of derivatives with enhanced target specificity and improved safety profiles. The elucidation of novel mechanisms of action and the exploration of these compounds in combination therapies will be crucial for realizing their full therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to navigate the exciting and complex field of fluorinated quinoline derivatives.

References

- 1. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. bioagilytix.com [bioagilytix.com]

- 11. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iddo.org [iddo.org]

- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 14. researchgate.net [researchgate.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. pharmacyjournal.org [pharmacyjournal.org]

- 17. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 20. The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells through the upregulation of NOXA and synergizes with ibrutinib, 5-aminoimidazole-4-carboxamide riboside or venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

- 28. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Discovery of new quinoline derivatives bearing 1-aryl-1,2,3-triazole motif as influenza H1N1 virus neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 33. benchchem.com [benchchem.com]

- 34. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 38. quinoline derivatives evaluated: Topics by Science.gov [science.gov]

A Technical Guide to the Antimicrobial Mechanism of Action of Trifluoromethylquinolines

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with robust activity against multidrug-resistant pathogens. Trifluoromethylquinolines have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of antimicrobial activity. The incorporation of the trifluoromethyl moiety into the quinoline scaffold significantly enhances its biological and pharmacological properties. This guide provides a detailed technical overview of the current understanding of the mechanisms by which these compounds exert their antimicrobial effects, intended for researchers, scientists, and professionals in the field of drug development.

Part 1: The Core Mechanism - Disruption of Bacterial Bioenergetics

A primary mechanism of action for many trifluoromethylquinolines is the targeted disruption of the bacterial electron transport chain (ETC), a fundamental process for cellular energy production. This interference leads to a collapse of the proton motive force, ultimately resulting in bacterial cell death.

Inhibition of NADH:Quinone Oxidoreductase (NDH-2)

A key target within the bacterial ETC is the type II NADH dehydrogenase (NDH-2), an enzyme responsible for oxidizing NADH and transferring electrons to the quinone pool. Trifluoromethylquinolines have been shown to be potent inhibitors of this enzyme.

This spectrophotometric assay provides a quantitative measure of the inhibitory effect of trifluoromethylquinolines on NDH-2 activity. The protocol is designed as a self-validating system through the inclusion of appropriate controls.

Materials:

-

Bacterial membrane fractions containing NDH-2

-

Trifluoromethylquinoline compound (solubilized in DMSO)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Potassium phosphate buffer (pH 7.4)

-

96-well UV-transparent microplate

-

Microplate reader with kinetic reading capabilities at 340 nm

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Freshly prepare an aqueous solution of NADH in the assay buffer. Isolate bacterial membrane fractions using standard cell lysis and ultracentrifugation techniques.

-

Assay Setup: In a 96-well plate, add the assay buffer, a standardized amount of bacterial membrane protein, and serial dilutions of the trifluoromethylquinoline compound. Include a vehicle control (DMSO) and a positive control (a known NDH-2 inhibitor).

-

Reaction Initiation: Pre-incubate the plate at a controlled temperature (e.g., 37°C). Initiate the enzymatic reaction by adding a solution of NADH to all wells.

-

Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a loss of absorbance at this wavelength.

-

Data Analysis: Calculate the rate of NADH oxidation for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Scientific Rationale: The selection of 340 nm for absorbance measurement is specific to the spectral properties of NADH. The use of a vehicle control is crucial to negate any inhibitory effects of the solvent. This dose-response analysis provides direct evidence of the compound's inhibitory action on the target enzyme.

Caption: Trifluoromethylquinolines inhibit the bacterial electron transport chain at NDH-2.

Part 2: A Secondary Mechanism - Interference with DNA Replication

Certain trifluoromethylquinolines, particularly those with structural similarities to fluoroquinolones, exhibit a dual mechanism of action by also targeting bacterial DNA synthesis.[1][2] This multi-targeted approach is highly advantageous as it can circumvent the development of resistance.

Inhibition of DNA Gyrase and Topoisomerase IV

The key enzymatic targets in this pathway are DNA gyrase and topoisomerase IV, both type II topoisomerases essential for bacterial DNA replication and segregation.[3]

-

DNA Gyrase: Introduces negative supercoils into DNA, a prerequisite for replication.

-

Topoisomerase IV: Decatenates newly replicated chromosomes, allowing for cell division.

Trifluoromethylquinolines are thought to stabilize the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and subsequent cell death.[1][3]

This in vitro assay directly assesses the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.

Materials:

-

Purified bacterial DNA gyrase

-

Relaxed circular plasmid DNA

-

Adenosine triphosphate (ATP)

-

Trifluoromethylquinoline compound

-

Assay buffer

-

Agarose gel electrophoresis system

-

DNA intercalating dye (e.g., ethidium bromide)

Methodology:

-

Reaction Assembly: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound. Add purified DNA gyrase.

-

Reaction Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for a defined period (e.g., 1 hour).

-

Termination and Analysis: Stop the reaction and deproteinize the samples. Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualization and Interpretation: Stain the gel with a DNA dye and visualize under UV illumination. An effective inhibitor will prevent the conversion of relaxed DNA to the supercoiled form. The IC50 value can be determined by quantifying the band intensities.

Scientific Rationale: This assay provides a direct and unambiguous measure of the compound's effect on DNA gyrase activity. The clear separation of DNA topoisomers allows for straightforward quantification of inhibition. A known DNA gyrase inhibitor, such as ciprofloxacin, should be included as a positive control for assay validation.

Caption: Dual-targeting mechanism of trifluoromethylquinolines against bacterial bioenergetics and DNA replication.

Part 3: Quantitative Evaluation of Antimicrobial Potency

The antimicrobial efficacy of trifluoromethylquinolines is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound Class | Target Organism | Representative MIC (µg/mL) | Reference |

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus aureus | 3.12 | [4] |

| Trifluoromethyl-substituted Pyrazoles | Methicillin-resistant S. aureus (MRSA) | 3.12 | [5] |

| 8-Hydroxyquinoline-5-sulfonamides | MRSA | Comparable to oxacillin/ciprofloxacin | [6] |

This table provides illustrative data. For comprehensive information, please consult the primary literature.

The broth microdilution method is the standard for determining the MIC of an antimicrobial agent.

Materials:

-

Trifluoromethylquinoline compound

-

Log-phase bacterial culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in CAMHB.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include growth and sterility controls.

-

Incubation: Incubate the plate at 37°C for 16-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Perspectives

Trifluoromethylquinolines constitute a highly promising class of antimicrobial agents with compelling, often dual, mechanisms of action. Their ability to simultaneously target bacterial energy metabolism and DNA replication presents a significant advantage in overcoming resistance. Future research efforts should be directed towards elucidating detailed structure-activity relationships to optimize potency and selectivity, as well as comprehensive preclinical evaluation to assess their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Architectonics of Bioactivity: A Technical Guide to the Structure-Activity Relationship of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of the structure-activity relationship (SAR) of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline, a versatile heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not just a compilation of data, but a cohesive narrative that elucidates the causal relationships between the molecule's structural features and its biological functions. We will delve into the nuanced roles of its key functional groups, supported by mechanistic insights and practical experimental protocols.

Introduction: The Quinoline Core and the Promise of Fluorination

The quinoline scaffold is a privileged structure in drug discovery, forming the foundation of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The subject of this guide, this compound, is a synthetically accessible derivative that has garnered interest for its potential as an anti-infective and antiviral agent[4]. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a trifluoromethyl group, imparts distinct physicochemical properties that are critical to its biological activity. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[5].

Deconstructing the Scaffold: A Tripartite Analysis of the Structure-Activity Relationship

While comprehensive SAR studies specifically focused on this compound are not extensively documented in publicly available literature, we can infer a robust SAR profile by examining the well-established roles of its constituent functional groups in related quinoline and 8-hydroxyquinoline analogs.

The Strategic Placement of the 8-Fluoro Group

The presence of a fluorine atom at the C8 position of the quinoline ring is a critical determinant of the molecule's biological activity. Fluorine's high electronegativity and relatively small size allow it to modulate the electronic properties of the aromatic system and influence intermolecular interactions without introducing significant steric hindrance[5].

-

Enhanced Antibacterial Potency: In the broader class of fluoroquinolone antibiotics, a fluorine atom at an analogous position (C6) is known to be crucial for potent antibacterial activity[6]. It is postulated that the 8-fluoro substituent in our target molecule similarly enhances its ability to inhibit key bacterial enzymes, such as DNA gyrase and topoisomerase IV[7]. The electron-withdrawing nature of fluorine can influence the pKa of the quinoline nitrogen, affecting cellular uptake and target engagement.

-

Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cellular uptake[5]. This is a critical factor for reaching intracellular targets.

The Pivotal Role of the 4-Hydroxy Group

The hydroxyl group at the C4 position is another key feature influencing the molecule's biological profile. In many quinoline derivatives, this group is essential for their activity.

-

Tautomerism and Target Binding: The 4-hydroxyquinoline moiety can exist in tautomeric equilibrium with its 4-quinolone form. This tautomerism can be crucial for establishing specific hydrogen bonding interactions with biological targets.

-

Antifungal and Antiparasitic Activity: In related 8-hydroxyquinoline derivatives, the hydroxyl group is known to be critical for their antifungal and antiparasitic activities, often through the chelation of metal ions essential for microbial enzyme function. While our primary focus is on the 8-fluoro derivative, the 4-hydroxy group likely contributes to a broader spectrum of antimicrobial action.

The Impact of the 2-Trifluoromethyl Group

The trifluoromethyl (CF3) group at the C2 position is a powerful modulator of the molecule's properties. This electron-withdrawing group significantly influences the electronics of the quinoline ring and imparts unique characteristics.

-

Increased Lipophilicity and Metabolic Stability: The CF3 group is highly lipophilic, which can significantly improve a compound's ability to cross biological membranes[4]. Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life[5].

-

Enhanced Biological Activity: The introduction of a trifluoromethyl group has been shown to enhance the biological activity of various quinoline derivatives, including their antimalarial and anticancer properties[8]. In the context of this compound, the CF3 group likely contributes to tighter binding with its molecular targets. Studies on related trifluoromethyl-substituted quinolines have shown that this group can enhance activity against multidrug-resistant bacterial strains[9].

Proposed Mechanism of Action: Insights from Related Quinolines

Based on the SAR of related fluorinated quinolines, a primary proposed mechanism of action for the antimicrobial activity of this compound is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[7][10]. These enzymes are essential for bacterial DNA replication, transcription, and repair.

For its potential antifungal activity, a plausible mechanism, extrapolated from other quinoline-based fungicides, is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway[11]. Inhibition of this pathway would halt the production of essential building blocks for DNA and RNA synthesis in fungi.

Diagram of the Proposed Antibacterial Mechanism of Action

References

- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Fluorinated quinolones. A review of their mode of action, antimicrobial activity, pharmacokinetics and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An Investigator's Guide to the Therapeutic Potential of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline: A Roadmap to Target Identification and Validation

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] This technical guide focuses on a specific, highly functionalized derivative, 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline , a compound whose therapeutic potential remains largely untapped. The presence of a trifluoromethyl group is known to enhance metabolic stability and biological activity, making this a molecule of significant interest.[4][5] This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a scientifically rigorous approach to identifying and validating its potential therapeutic targets. By leveraging the known pharmacology of structurally related quinoline derivatives, we propose a multi-pronged investigational strategy spanning anti-inflammatory, oncological, and antimicrobial domains. This guide provides not only the scientific rationale for each proposed avenue of research but also detailed, field-proven experimental protocols and workflows to empower researchers in their quest to unlock the therapeutic promise of this compelling molecule.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinolines represent a class of nitrogen-containing heterocyclic aromatic compounds that are prevalent in both natural products and synthetic pharmaceuticals.[6] Their diverse pharmacological profiles have led to the development of numerous approved drugs.[5] The specific compound, this compound, possesses several key structural features that suggest a high potential for biological activity. The fluorination at the 8-position and the trifluoromethyl group at the 2-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding affinity to protein targets.[5][7] While direct research on this particular molecule is limited, the extensive literature on related quinoline derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.[6][7]

This guide will, therefore, explore three primary therapeutic areas where this compound is likely to exhibit activity: inflammation, cancer, and microbial infections. For each area, we will propose primary molecular targets and provide a detailed experimental framework for their validation.

Proposed Therapeutic Area I: Anti-Inflammatory Applications

The chronic and acute inflammatory response is a complex process involving a cascade of signaling molecules and enzymes. Several quinoline derivatives have been identified as potent anti-inflammatory agents, targeting key components of these pathways.[1][8][9]

Hypothesized Molecular Targets in Inflammation

Based on the known mechanisms of related compounds, we propose the following as potential primary targets for this compound:

-

Cyclooxygenase (COX) Enzymes (COX-1 and COX-2): These enzymes are central to the synthesis of prostaglandins, key mediators of inflammation.

-

Phosphodiesterase 4 (PDE4): This enzyme degrades cyclic AMP (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response.

-

Pro-inflammatory Cytokine Signaling Pathways (NF-κB and JAK/STAT): These pathways are master regulators of the expression of numerous genes involved in inflammation.[10]

Experimental Validation Workflow: A Step-by-Step Approach

The following workflow outlines a systematic approach to validating the anti-inflammatory potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Strategic Utility of 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline in Modern Drug Synthesis

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the strategic selection of precursor molecules is a critical determinant of synthetic efficiency, molecular novelty, and, ultimately, the therapeutic potential of the final active pharmaceutical ingredient (API). Among the privileged heterocyclic scaffolds, the quinoline nucleus stands out for its remarkable versatility and presence in a multitude of clinically significant agents.[1] This guide provides an in-depth technical exploration of a particularly valuable, fluorinated quinoline derivative: 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline . We will dissect its synthesis, elucidate its chemical reactivity, and present its application as a key intermediate in the synthesis of advanced pharmaceutical compounds, with a particular focus on the development of next-generation anti-infective agents.[2]

The trifluoromethyl group at the 2-position and the fluorine atom at the 8-position are not mere decorations on the quinoline core. The trifluoromethyl group, a well-known bioisostere for chlorine, significantly enhances the lipophilicity and metabolic stability of the molecule.[3] This increased lipophilicity can improve membrane permeability and oral bioavailability of the resulting drug candidates.[2] The fluorine atom at the 8-position, on the other hand, introduces a point of electronic perturbation that can modulate the pKa of the quinoline nitrogen and influence intermolecular interactions with biological targets, a subtle yet powerful tool in fine-tuning drug-receptor binding.

I. Synthesis of the Precursor: A Mechanistic Approach

The most direct and industrially scalable synthesis of this compound typically employs a variation of the Gould-Jacobs reaction. This venerable yet robust method involves the condensation of a substituted aniline with a β-ketoester, followed by a thermal cyclization.

Core Reaction: